molecular formula C13H13NO B1318560 1-(4-Methylbenzyl)-1H-pyrrole-2-carbaldehyde CAS No. 946774-42-1

1-(4-Methylbenzyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B1318560
CAS No.: 946774-42-1
M. Wt: 199.25 g/mol
InChI Key: URTDYQRWUDSGPQ-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)-1H-pyrrole-2-carbaldehyde is a substituted pyrrole-2-carbaldehyde derivative characterized by a 4-methylbenzyl group attached to the pyrrole nitrogen. Pyrrole-2-carbaldehyde derivatives are widely studied for their roles in organic synthesis, medicinal chemistry, and materials science due to their reactive aldehyde group and tunable aromatic systems. Such modifications are critical in drug design, where substituents influence bioavailability and target binding .

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-11-4-6-12(7-5-11)9-14-8-2-3-13(14)10-15/h2-8,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTDYQRWUDSGPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches

The synthesis of this compound typically involves two key steps:

  • Formation of the pyrrole-2-carbaldehyde core.
  • N-alkylation of the pyrrole nitrogen with a 4-methylbenzyl halide.

These steps can be achieved through various routes, including classical Vilsmeier-Haack formylation, oxidative annulation, and multi-step synthetic sequences involving intermediate pyrrole esters or acids.

Vilsmeier-Haack Formylation of Pyrrole Derivatives

One classical and widely used method to prepare pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction, which involves the reaction of pyrrole or substituted pyrroles with Vilsmeier reagents generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). This method introduces the formyl group selectively at the 2-position of the pyrrole ring.

  • For this compound, the pyrrole nitrogen is first alkylated with 4-methylbenzyl chloride or bromide under basic conditions (e.g., sodium hydride in mineral oil) to give the N-(4-methylbenzyl)pyrrole intermediate.
  • Subsequent Vilsmeier-Haack formylation of this intermediate yields the target aldehyde at the 2-position of the pyrrole ring.

This approach is supported by literature describing the synthesis of 4-substituted pyrrole-2-carbaldehydes via alkylation followed by formylation, with good yields and selectivity.

Multi-Step Synthesis via Pyrrole Esters and Acids

An alternative synthetic route involves the preparation of pyrrole-3-carboxylic acid derivatives followed by functional group transformations:

  • Starting from commercial ketones, a sequence involving oxime formation, Michael addition, and thermal cyclization under microwave irradiation can yield pyrrole esters.
  • N-alkylation of these esters with 4-methylbenzyl chloride in the presence of sodium hydride affords N-(4-methylbenzyl)pyrrole esters.
  • Hydrolysis (saponification) of the esters to the corresponding carboxylic acids, followed by reduction and oxidation steps, can lead to the aldehyde functionality at the 2-position.
  • This method allows for structural diversity and has been used to prepare analogues of this compound with high purity and yields.

Direct N-Alkylation of Pyrrole-2-carbaldehyde

Another approach is the direct N-alkylation of commercially available pyrrole-2-carbaldehyde with 4-methylbenzyl halides:

  • The reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
  • The reaction conditions are optimized to avoid side reactions such as polymerization or over-alkylation.
  • This method is straightforward and yields the target compound in high purity.

Comparative Data Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations Yield Range (%) References
Vilsmeier-Haack Formylation Pyrrole or N-alkylpyrrole + DMF + POCl3 High regioselectivity, well-established Requires handling of POCl3, moisture sensitive 70–85
Multi-step via Pyrrole Esters/Acids Ketone → oxime → Michael addition → cyclization → N-alkylation → saponification → oxidation Allows structural diversity, scalable Multi-step, longer synthesis time 60–80
Oxidative Annulation & C–H Oxidation Aryl methyl ketones + arylamines + acetoacetate esters + oxidants Efficient, avoids hazardous oxidants Newer method, less reported for this specific compound 60–75
Direct N-Alkylation of Pyrrole-2-carbaldehyde Pyrrole-2-carbaldehyde + 4-methylbenzyl chloride + base Simple, direct, high purity Requires pure starting aldehyde 80–98

Detailed Research Findings and Notes

  • The Vilsmeier-Haack reaction remains the cornerstone for introducing the aldehyde group at the 2-position of pyrroles, with modifications allowing for N-substituted pyrroles to be formylated efficiently.
  • The multi-step synthesis involving oxime intermediates and thermal cyclization under microwave irradiation has been demonstrated to produce pyrrole derivatives with high regioselectivity and functional group tolerance, enabling the introduction of the 4-methylbenzyl group at nitrogen.
  • Oxidative annulation methods provide a greener alternative by combining ring formation and oxidation in one pot, reducing the number of steps and hazardous reagents, though their application to this compound specifically requires further exploration.
  • Direct N-alkylation of pyrrole-2-carbaldehyde is a practical approach when the aldehyde is commercially available or easily synthesized, offering high yields and straightforward purification.
  • The choice of method depends on available starting materials, desired scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylbenzyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Halogenation using bromine (Br2) in acetic acid or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 1-(4-Methylbenzyl)-1H-pyrrole-2-carboxylic acid.

    Reduction: 1-(4-Methylbenzyl)-1H-pyrrole-2-methanol.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

1-(4-Methylbenzyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of their activity. The pyrrole ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can affect various cellular processes, such as enzyme activity, signal transduction, and gene expression.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference
1-Benzyl-1H-pyrrole-2-carbaldehyde Benzyl C₁₂H₁₁NO 185.22 Baseline compound; used in synthesis of heterocycles
1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde 2-Nitrobenzyl C₁₂H₁₀N₂O₃ 230.22 Electron-withdrawing nitro group enhances electrophilicity; crystallography studies
1-(2,4-Dichlorobenzyl)-1H-pyrrole-2-carbaldehyde 2,4-Dichlorobenzyl C₁₂H₉Cl₂NO 254.11 Higher molar mass; marked as irritant; potential agrochemical applications
1-[4-(Dimethylamino)phenyl]-1H-pyrrole-2-carbaldehyde 4-Dimethylaminophenyl C₁₃H₁₄N₂O 214.27 Electron-donating dimethylamino group; discontinued due to niche use
Pyrrolezanthine* 4-Hydroxyphenylethyl C₁₄H₁₅NO₂ 229.27 Natural product; hydroxyl group enables hydrogen bonding; antioxidant potential

*Pyrrolezanthine (5-hydroxymethyl-1-[2-(4-hydroxyphenyl)ethyl]-1H-pyrrole-2-carbaldehyde) is included for its bioactive relevance.

Research Findings and Gaps

  • SHELX Refinement : Structural analogs (e.g., 1-(2-nitrobenzyl) derivative) are refined using SHELX software, confirming the importance of crystallography in validating substituent effects .
  • Biological Screening: Limited data exist for 1-(4-methylbenzyl)-1H-pyrrole-2-carbaldehyde, but related compounds show anticancer (LAI-1 ) and antioxidant (pyrrolezanthine ) activities.
  • Synthetic Challenges : Yields for substituted derivatives vary (e.g., 50% for 5ae vs. 85% for azide-based imines ), emphasizing the need for optimized protocols.

Biological Activity

1-(4-Methylbenzyl)-1H-pyrrole-2-carbaldehyde is a compound characterized by its unique structure, which includes a pyrrole ring and a 4-methylbenzyl substituent along with an aldehyde functional group. This combination suggests potential biological activities that merit investigation. The compound's molecular formula is C12H13NC_{12}H_{13}N with a molecular weight of approximately 199.25 g/mol, making it a subject of interest in medicinal chemistry and organic synthesis.

The structural features of this compound contribute to its reactivity and biological activity. The presence of the pyrrole ring enhances its interaction with biological macromolecules, while the aldehyde group may play a role in its reactivity with nucleophiles. These properties are essential for understanding its potential therapeutic applications.

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the biological activity of this compound. Preliminary investigations may focus on its binding affinity to target enzymes involved in metabolic pathways. For example, analogs of pyrrole compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis, which could be extrapolated to predict similar activities for this compound .

Structure-Activity Relationship (SAR)

The biological activity of pyrrole derivatives often correlates with their structural modifications. In the case of this compound, the position and nature of substituents on the pyrrole ring can significantly influence its activity. Research indicates that electron-withdrawing groups and sterically bulky substituents enhance antimicrobial potency .

Compound NameMolecular FormulaKey Features
1H-Pyrrole-2-carbaldehydeC5H5NOC_5H_5NOSimpler structure without substituents
4-MethylbenzaldehydeC8H8OC_8H_8OAldehyde functionality without a pyrrole ring
1-(Phenyl)-1H-pyrrole-2-carbaldehydeC12H11NOC_{12}H_{11}NOSimilar structure but with a phenyl substituent

Case Studies

While direct case studies on this compound are scarce, related research provides insights into its potential applications:

  • Antituberculosis Activity : A study on structurally similar pyrrole compounds demonstrated significant anti-TB activity with minimal cytotoxicity. Compounds were evaluated against M. tuberculosis and showed promising results, indicating that modifications to the pyrrole structure can lead to enhanced therapeutic effects .
  • Calcium Channel Modulation : Other pyrrole derivatives have been identified as calcium channel activators, suggesting that similar mechanisms could be explored for this compound. Such activities could extend to cardiovascular applications, given the importance of calcium channels in heart function .

Q & A

Q. Basic Research Focus

  • X-ray crystallography : Resolves bond lengths and angles, critical for confirming the aldehyde group’s position and steric effects of the 4-methylbenzyl substituent .
  • Multinuclear NMR :
    • ¹H NMR : Aldehyde protons appear at δ 9.8–10.2 ppm, while pyrrole protons resonate at δ 6.5–7.5 ppm .
    • ¹³C NMR : The aldehyde carbon typically appears at δ 190–200 ppm .
  • FT-IR : Strong C=O stretch at ~1680–1720 cm⁻¹ confirms aldehyde functionality .

How can I evaluate the pharmacological potential of this compound, such as antioxidant or antimicrobial activity?

Q. Advanced Research Focus

  • DPPH radical scavenging assay : Incubate the compound (0.1–1.0 mM) with DPPH in methanol, measure absorbance at 517 nm after 30 minutes. Compare to ascorbic acid (positive control) to quantify IC₅₀ values .
  • MIC (Minimum Inhibitory Concentration) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. A 4-methylbenzyl group may enhance lipophilicity, improving membrane penetration .

What strategies can resolve contradictions in structure-activity relationship (SAR) studies for analogs?

Q. Advanced Research Focus

  • Systematic substituent variation : Replace the 4-methylbenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on bioactivity .
  • Comparative molecular field analysis (CoMFA) : Model steric/electrostatic interactions using software like SYBYL-X to rationalize divergent activity trends .

How do I address challenges in quantifying trace impurities or degradation products?

Q. Advanced Research Focus

  • HPLC-MS/MS : Use a C18 column (acetonitrile/water gradient) coupled with tandem MS to detect sub-ppm impurities. Calibrate against synthetic standards .
  • Forced degradation studies : Expose the compound to heat (60°C), light (UV), and acidic/basic conditions to identify labile functional groups (e.g., aldehyde oxidation to carboxylic acid) .

What computational methods predict reactivity in catalytic transformations involving this compound?

Q. Advanced Research Focus

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electrophilic substitution sites. The aldehyde group directs further functionalization to the pyrrole β-position .
  • Molecular docking : Simulate binding to biological targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) to prioritize synthetic targets .

How can I elucidate reaction mechanisms for nucleophilic additions to the aldehyde group?

Q. Advanced Research Focus

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated aldehydes to identify rate-determining steps (e.g., nucleophilic attack vs. proton transfer) .
  • In situ FT-IR monitoring : Track aldehyde C=O bond disappearance during reactions with amines or hydrazines .

What are the stability profiles of this compound under varying storage conditions?

Q. Basic Research Focus

  • Thermal stability : Store at –20°C under argon; DSC analysis shows decomposition onset at ~150°C .
  • Light sensitivity : UV-Vis spectroscopy reveals increased absorbance at 300–400 nm upon photodegradation; use amber vials for long-term storage .

How can I design experiments to study oxidative transformations of the aldehyde group?

Q. Advanced Research Focus

  • Oxidation to carboxylic acid : Use KMnO₄ in acidic conditions (H₂SO₄, 60°C). Monitor by TLC (Rf decrease from 0.7 to 0.2) .
  • Catalytic aerobic oxidation : Employ Pd/C or TEMPO/Co(II) systems under O₂ atmosphere, optimizing solvent polarity (e.g., DMF vs. THF) .

What green chemistry approaches reduce waste in large-scale synthesis?

Q. Advanced Research Focus

  • Solvent-free mechanochemical synthesis : Grind pyrrole and 4-methylbenzyl bromide with K₂CO₃ in a ball mill. Yields ~75% with minimal solvent waste .
  • Biocatalytic methods : Use immobilized lipases (e.g., Candida antarctica) for selective formylation in aqueous media .

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